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Cat. No.: B1298732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,8-Diazafluoren-9-one (DFO) is a heterocyclic aromatic ketone of significant interest,

primarily recognized for its application in forensic science as a highly sensitive reagent for the

detection of latent fingerprints on porous surfaces. Its utility stems from its reaction with amino

acids present in fingerprint residues to form intensely fluorescent products. Understanding the

spectroscopic properties of DFO is crucial for optimizing its existing applications and exploring

its potential in other fields, such as medicinal chemistry and materials science, where its unique

photophysical characteristics may be leveraged. This technical guide provides a

comprehensive overview of the spectroscopic properties of 1,8-Diazafluoren-9-one, complete

with experimental protocols and a visual representation of the analytical workflow.

Core Spectroscopic Data
The spectroscopic characterization of 1,8-Diazafluoren-9-one provides a fundamental

understanding of its electronic structure and molecular vibrations. The key data are

summarized in the tables below.
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Property Value Reference

Molecular Formula C₁₁H₆N₂O [1]

Molar Mass 182.18 g/mol [1]

Appearance Yellow powder [1]

Melting Point 229–233 °C [2]

UV-Visible Absorption and Fluorescence Data
1,8-Diazafluoren-9-one exhibits characteristic absorption in the UV-visible region and strong

fluorescence, which is central to its primary application. The photophysical properties are highly

dependent on the solvent environment and the aggregation state of the molecules.[3][4]

Parameter Wavelength (nm) Solvent/Conditions Reference

Absorption Maximum

(λmax)
~470 Ethanol [5]

Excitation Maximum

(λex)
~470 Ethanol [5]

Emission Maximum

(λem)
~570 Ethanol [2][5]

Emission Maximum

(λem)
~585

Reaction product with

glycine
[6]

Note: The fluorescence of DFO is significantly enhanced upon forming aggregates in polar

solvents like ethanol.[3][4] The reaction of DFO with amino acids, such as glycine, leads to a

product with a distinct emission maximum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR spectral data for 1,8-Diazafluoren-9-one are not readily available in

the cited literature. However, based on its chemical structure, the following characteristic

signals can be anticipated.
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Expected ¹H NMR (Proton) Signals: The spectrum would be expected to show signals in the

aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the two pyridine

rings. The symmetry of the molecule would influence the number and multiplicity of the signals.

Expected ¹³C NMR (Carbon) Signals: The spectrum would display signals for the eleven carbon

atoms. The carbonyl carbon (C=O) would appear significantly downfield (typically >180 ppm).

The remaining ten carbons of the aromatic rings would resonate in the aromatic region

(typically 120-160 ppm).

Infrared (IR) Spectroscopy Data
A detailed, peak-assigned IR spectrum for 1,8-Diazafluoren-9-one is not available in the

searched literature. However, the characteristic absorption bands can be predicted based on its

functional groups.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O (Ketone) 1700 - 1725 Strong

C=N (in aromatic ring) 1640 - 1540 Medium to Strong

C=C (in aromatic ring) 1600 - 1450 Medium to Strong

C-H (aromatic) 3000 - 3100 Medium to Weak

Mass Spectrometry Data
While a specific mass spectrum for 1,8-Diazafluoren-9-one is not provided in the search

results, the molecular ion peak and potential fragmentation patterns can be predicted.

Parameter Expected Value/Observation

Molecular Ion Peak (M⁺) m/z = 182.18

Fragmentation
Loss of CO (m/z = 154), fragmentation of the

pyridine rings.
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Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of

1,8-Diazafluoren-9-one.

UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of 1,8-Diazafluoren-9-one.

Materials:

1,8-Diazafluoren-9-one

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

UV-Visible Spectrophotometer

Fluorometer

Procedure:

Sample Preparation: Prepare a stock solution of 1,8-Diazafluoren-9-one in ethanol. From

the stock solution, prepare a series of dilutions to the desired concentrations for analysis.

UV-Visible Spectroscopy:

Record a baseline spectrum using a quartz cuvette filled with ethanol.

Record the absorption spectrum of the DFO solution from 200 to 800 nm.

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy:

Set the excitation wavelength of the fluorometer to the determined λmax from the UV-Vis

spectrum (approximately 470 nm).
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Record the emission spectrum over a suitable wavelength range (e.g., 480-700 nm).

Identify the wavelength of maximum emission (λem).

To obtain an excitation spectrum, set the emission monochromator to the determined λem

and scan a range of excitation wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

1,8-Diazafluoren-9-one

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes

NMR Spectrometer

Procedure:

Sample Preparation: Dissolve an appropriate amount of 1,8-Diazafluoren-9-one in a

suitable deuterated solvent. DFO is soluble in acetic acid, which suggests that polar aprotic

deuterated solvents like DMSO-d₆ would be a good choice.[2]

¹H NMR Spectroscopy:

Acquire the ¹H NMR spectrum.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts and coupling patterns to assign the signals to the protons in

the molecule.

¹³C NMR Spectroscopy:

Acquire the proton-decoupled ¹³C NMR spectrum.
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Analyze the chemical shifts to assign the signals to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,8-Diazafluoren-9-one.

Materials:

1,8-Diazafluoren-9-one

Spectroscopic grade Potassium Bromide (KBr)

Agate mortar and pestle

Pellet press

FTIR Spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of 1,8-Diazafluoren-9-one with dry KBr powder in an

agate mortar and pestle.[7][8]

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

[7][8]

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the KBr pellet in the sample holder and record the IR spectrum, typically in the

range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1298732?utm_src=pdf-body
https://www.benchchem.com/product/b1298732?utm_src=pdf-body
https://www.benchchem.com/product/b1298732?utm_src=pdf-body
https://www.azom.com/article.aspx?ArticleID=21658
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://www.azom.com/article.aspx?ArticleID=21658
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 1,8-Diazafluoren-9-
one.

Materials:

1,8-Diazafluoren-9-one

Suitable solvent (e.g., methanol, acetonitrile)

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation: Prepare a dilute solution of 1,8-Diazafluoren-9-one in a suitable

solvent.

Data Acquisition:

Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a

common technique for this type of molecule.

Acquire the mass spectrum over an appropriate m/z range.

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to gain

structural information.

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

1,8-Diazafluoren-9-one and a conceptual representation of its application in fluorescence-

based detection.
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Caption: Experimental workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1298732#spectroscopic-properties-of-1-8-
diazafluoren-9-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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